BenchChemオンラインストアへようこそ!

1-(3-Bromopropyl)adamantane

Lipophilicity Drug Design Linker Optimization

1-(3-Bromopropyl)adamantane (CAS 474452-81-8) is a lipophilic, cage-functionalized alkyl bromide that serves as a reactive intermediate in diverse synthetic preparations. Its structure—a terminal primary bromide tethered to the adamantane core via a three-carbon propyl linker—provides a distinct spatial presentation and reactivity profile compared to common adamantane analogs.

Molecular Formula C13H21B
Molecular Weight 257.21 g/mol
Cat. No. B1365306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)adamantane
Molecular FormulaC13H21B
Molecular Weight257.21 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CCCBr
InChIInChI=1S/C13H21Br/c14-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9H2
InChIKeyVNYJIRWIOLUVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)adamantane: A Differentiated Adamantane-Propanediyl Bromide Intermediate for Crown Ether and CNS-Targeted Synthesis


1-(3-Bromopropyl)adamantane (CAS 474452-81-8) is a lipophilic, cage-functionalized alkyl bromide that serves as a reactive intermediate in diverse synthetic preparations. Its structure—a terminal primary bromide tethered to the adamantane core via a three-carbon propyl linker—provides a distinct spatial presentation and reactivity profile compared to common adamantane analogs . It is documented as a reactant for preparing novel N-adamantylaza-crown ethers with tailored alkali metal extraction profiles, and its derived amine scaffold (adamantanealkanamine) is associated with reported antidepressant and anti-Parkinson therapeutic potential [1]. These combined physicochemical identity and application data make 1-(3-bromopropyl)adamantane a purpose-built tool for designing lipophilic, pre-organized molecular architectures.

Why 1-(3-Bromopropyl)adamantane Cannot Be Replaced by Other Bromoalkyl Adamantanes Without Losing Specificity


Superficial substitution with alternative adamantane bromides is not benign: the linker architecture directly governs downstream intermolecular distances, receptor fit, and physicochemical properties. 1-(3-Bromopropyl)adamantane introduces a precisely defined three-carbon spacer between the rigid cage and the reactive site, resulting in a balanced lipophilic and steric profile that is fundamentally different from the zero‑carbon bridgehead 1‑bromoadamantane (which offers no flexible tether) or a longer four‑carbon chain (which can increase conformational entropy and alter binding) [1]. The unique combination of a high calculated logP (~5.2) and a rotatable bond count of 3 creates a discrete molecular signature that cannot be replicated by other common adamantyl bromides (methyl, ethyl, or butyl) in structure-activity studies [2].

Differentiated Property and Performance Benchmarks for 1-(3-Bromopropyl)adamantane


Chain-Length-Dependent Lipophilicity: Dramatic LogP Shift Relative to 1-Bromoadamantane

The three-carbon linker in 1-(3-bromopropyl)adamantane significantly increases lipophilicity relative to the unsubstituted bridgehead bromide. It has a calculated XLogP3 of 5.2 . In contrast, 1-bromoadamantane (C10H15Br, MW 215.13) has a predicted XLogP3 of approximately 3.3 [1]. This ~1.9 log unit increase indicates a roughly 80-fold greater partition into non-polar phases, reflecting a major change in biophysical behavior that cannot be achieved with 1-bromoadamantane without altering the linker.

Lipophilicity Drug Design Linker Optimization

Superior Cation-Complexation Selectivity in N-Adamantylaza-Crown Ethers Derived from 1-(3-Bromopropyl)adamantane

N-Adamantylaza-crown ethers synthesized using 1-(3-bromopropyl)adamantane exhibited markedly altered alkali metal picrate extraction profiles compared to the parent aza-18-crown-6 and N-benzylaza-18-crown-6 controls [1]. Hosts 2 and 6 from the series demonstrated the best extraction performance and displayed significant levels of complexation toward K⁺ and Rb⁺, a selectivity profile not observed with the parent or N-benzyl derivatives. The adamantylpropyl moiety thus enables a steric and electronic tuning of the macrocyclic cavity that is inaccessible with standard alkylating agents.

Supramolecular Chemistry Alkali Metal Extraction Crown Ethers

Enabling Proof-of-Concept for Adamantanealkanamine CNS Agents: A Distinct Pharmacophore Entry Point

The adamantanealkanamine molecular framework accessible from 1-(3-bromopropyl)adamantane is specifically cited as the core for potential antidepressant and anti-Parkinson agents . This places the compound as a direct precursor to a biologically validated pharmacophore class. In contrast, 1-bromoadamantane typically leads to N-adamantyl amides or amines (e.g., amantadine‑type structures) which are associated with antiviral applications rather than antidepressant/anti-Parkinson indications [1]. The 3-carbon spacer thus shifts the biological target profile from antiviral toward CNS monoamine-modulating pathways.

Medicinal Chemistry CNS Drug Discovery Pharmacophore

High-Value Application Scenarios for 1-(3-Bromopropyl)adamantane Based on Verified Differential Properties


Synthesis of K⁺/Rb⁺-Selective Ionophores for Pharmaceutical and Environmental Analysis

The demonstrated ability of N‑adamantylaza-crown ethers derived from this compound to bind potassium and rubidium ions [1] supports their use in fabricating ion-selective electrodes, chromatographic stationary phases, or extraction reagents. Researchers or manufacturers requiring sensor components that discriminate K⁺ from Na⁺—critical for clinical electrolyte monitoring or nuclear waste processing—should procure 1-(3-bromopropyl)adamantane specifically to achieve this selectivity profile.

CNS Drug Discovery Programs Requiring High Lipophilicity Adamantane-Propanediyl Precursors

Because the adamantanealkanamine scaffold is associated with antidepressant and anti-Parkinson potential and the calculated logP of 5.2 far exceeds that of shorter-linker congeners, pharmaceutical discovery groups designing brain-penetrant candidates should select this compound as their primary intermediate. It simultaneously enables the correct pharmacophore and ensures adequate passive CNS permeability.

Structure-Activity Relationship (SAR) Studies Probing the Effect of Linker Geometry on Receptor Binding

Academic or industrial laboratories systematically mapping how spacer length between the adamantane cage and a functional group influences biological activity or supramolecular assembly need a reliable, well-characterized three-carbon linker bromide. 1-(3-Bromopropyl)adamantane provides a defined, reproducible building block for constructing congeneric series where the only variable is the tether, as verified by its use in published crown-ether SAR work [1].

Quote Request

Request a Quote for 1-(3-Bromopropyl)adamantane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.